4-Hydroxy-1-(3-pyridyl)-1-butanone-13C6
Description
Properties
Molecular Formula |
C₃¹³C₆H₁₁NO₂ |
|---|---|
Molecular Weight |
171.15 |
Synonyms |
HPB-13C6; 4-Oxo-4-(3-pyridyl)-1-butanol-13C6; |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Labeling Strategies for 4 Hydroxy 1 3 Pyridyl 1 Butanone 13c6
Chemical Synthesis of Unlabeled 4-Hydroxy-1-(3-pyridyl)-1-butanone (B13992)
The synthesis of unlabeled 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB) can be approached through several established organic chemistry reactions. One plausible and efficient method is the condensation of a pyridine (B92270) derivative with a suitable four-carbon synthon. A common strategy involves the reaction of a nicotinate (B505614) ester with gamma-butyrolactone (B3396035).
A likely synthetic route is the Claisen condensation of ethyl nicotinate with gamma-butyrolactone. This reaction is typically mediated by a strong base, such as sodium ethoxide, to generate the corresponding β-keto ester. Subsequent hydrolysis and decarboxylation of the resulting intermediate would yield the desired 4-Hydroxy-1-(3-pyridyl)-1-butanone.
Another viable approach is the Friedel-Crafts acylation of a pyridine ring. However, direct acylation of pyridine is often challenging due to the electron-deficient nature of the ring and the propensity of the nitrogen atom to coordinate with the Lewis acid catalyst. umn.edunih.govchemicalbook.com More successful strategies often involve the use of pre-metalated pyridine derivatives or alternative activation methods. umn.edu For instance, the reaction of 3-lithiopyridine with a protected 4-hydroxybutyryl derivative could be a potential route.
A base-mediated condensation of a ketone with a pyridinecarboxylate has also been reported for the preparation of similar 4-hydroxy-4-(pyridyl)alk-3-en-2-ones, suggesting a possible pathway for the synthesis of HPB. nih.govnih.gov
The table below summarizes a plausible synthetic approach for unlabeled HPB.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Ethyl nicotinate, Gamma-butyrolactone | Sodium ethoxide, Toluene, Reflux | 3-(3-Pyridyl)-3-oxopropanoic acid, ethyl ester |
| 2 | 3-(3-Pyridyl)-3-oxopropanoic acid, ethyl ester | Acid or base hydrolysis, followed by decarboxylation | 4-Hydroxy-1-(3-pyridyl)-1-butanone |
Targeted Isotopic Enrichment with Carbon-13 (13C6) Methodologies
The synthesis of 4-Hydroxy-1-(3-pyridyl)-1-butanone-13C6 requires the introduction of six Carbon-13 atoms into the molecule. A strategic approach would involve the use of a 13C-labeled precursor for the butanone side chain. The commercial availability of this compound with the molecular formula C₃¹³C₆H₁₁NO₂ suggests that the six carbon atoms of the butanone chain are labeled. clearsynth.com
A feasible strategy for this targeted isotopic enrichment would be to utilize a fully labeled four-carbon starting material, such as gamma-butyrolactone-13C4, in a condensation reaction with an unlabeled pyridine derivative. However, to achieve a 13C6 labeling pattern where all carbons of the butanone chain and the carbonyl carbon are labeled, a different precursor strategy is necessary.
A more direct approach to achieve 13C6 labeling in the butanone moiety would involve starting with a fully labeled six-carbon precursor that can be transformed into the desired side chain. For instance, the synthesis could start from a 13C6-labeled benzene (B151609) derivative, which is then opened and functionalized to create the labeled butanoyl group attached to the pyridine ring. A reported synthesis of [phenyl-13C6]lachnanthocarpone utilized [U-13C]bromobenzene as the labeled starting material, demonstrating the feasibility of using 13C6-labeled aromatic precursors. researchgate.net
Alternatively, a building block approach using smaller 13C-labeled fragments could be employed. However, this would likely involve a more complex and lower-yielding synthesis. Given the commercial availability of the 13C6-labeled compound, a more streamlined industrial synthesis is likely employed, possibly starting from a commercially available 13C6-labeled aliphatic or aromatic precursor.
Precursor Sourcing and Derivatization for Labeled Synthesis
The key to a successful synthesis of this compound lies in the strategic sourcing of a suitable 13C-labeled precursor. For the butanone side chain, a plausible precursor is 13C-labeled gamma-butyrolactone. The synthesis of gamma-butyrolactone from biomass-derived sources like 2-furanone is an emerging renewable route. nih.gov Isotopic labeling could potentially be introduced during this process by using 13C-labeled starting materials.
Alternatively, if the pyridine ring were to be labeled, 13C-labeled pyridine could be synthesized from simpler labeled precursors such as 13C-labeled acetaldehyde (B116499) and ammonia (B1221849) in a Hantzsch-type pyridine synthesis. youtube.com However, the commercially available product specifies labeling on the butanone moiety.
For the synthesis of the 13C6-labeled butanone chain, a likely precursor would be a fully labeled six-carbon starting material. The synthesis of various [13C6]-labelled phenethylamine (B48288) derivatives has been reported starting from [13C6]-phenol, showcasing the utility of commercially available 13C6-labeled aromatic compounds as precursors for complex molecules. nih.gov
The derivatization of these precursors would follow standard organic synthesis protocols. For example, a labeled gamma-butyrolactone would be reacted with a pyridine nucleophile, or a labeled butanoyl chloride could be used in a Friedel-Crafts type reaction with a suitable pyridine derivative.
| Labeled Precursor | Potential Synthetic Route |
| Gamma-butyrolactone-13C4 | Condensation with ethyl nicotinate |
| 1,4-Butanediol-13C4 | Oxidation to gamma-butyrolactone-13C4, followed by condensation |
| [13C6]-Benzene | Ring opening and functionalization to form a labeled C6 chain, followed by cyclization with a nitrogen source to form the butanone side chain attached to the pyridine ring. |
Purification and Spectroscopic Characterization of Labeled this compound
Purification of the final labeled product is typically achieved through standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). The purity of the compound is crucial for its use as an internal standard in quantitative analysis.
Spectroscopic characterization is essential to confirm the identity and isotopic enrichment of the synthesized this compound.
Mass Spectrometry (MS): Mass spectrometry is a primary tool for confirming the incorporation of the 13C isotopes. The molecular weight of the unlabeled compound is 165.19 g/mol . nih.gov For the 13C6 labeled compound, the molecular weight would be approximately 171.15 g/mol , an increase of 6 mass units. clearsynth.com High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition and the number of incorporated 13C atoms. Gas chromatography-mass spectrometry (GC-MS) in negative ion chemical ionization (NICI) mode has been successfully used for the analysis of HPB. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The ¹H NMR spectrum of the labeled compound would be more complex than the unlabeled analogue due to the coupling between the protons and the adjacent ¹³C nuclei (¹JCH and ²JCH coupling). This would result in the splitting of proton signals into doublets or multiplets.
¹³C NMR: The ¹³C NMR spectrum is the most direct method to confirm the position and extent of labeling. In a fully 13C6-labeled butanone chain, strong signals would be observed for all six labeled carbons. The chemical shifts would be similar to the unlabeled compound, but the signal intensities would be significantly enhanced. Furthermore, ¹³C-¹³C coupling would be observed, providing connectivity information and confirming the contiguous labeling pattern.
The following table presents a comparison of expected spectroscopic data for the unlabeled and 13C6 labeled compound.
| Spectroscopic Technique | Unlabeled 4-Hydroxy-1-(3-pyridyl)-1-butanone | This compound |
| Molecular Weight ( g/mol ) | 165.19 nih.gov | ~171.15 clearsynth.com |
| ¹H NMR | Characteristic singlets, doublets, and triplets for pyridine and butanone protons. | Splitting of proton signals due to ¹³C-¹H coupling. |
| ¹³C NMR | Signals at natural abundance for the 9 carbon atoms. | Strong, enhanced signals for the six labeled carbons. Observation of ¹³C-¹³C coupling. |
| Mass Spectrometry (m/z) | [M+H]⁺ at ~166 | [M+H]⁺ at ~172 |
Comparative Analysis with Deuterated Analogues (e.g., D4, D2) in Synthetic Approaches
Deuterated analogues of 4-Hydroxy-1-(3-pyridyl)-1-butanone, such as the D4 and D2 versions, are also important as internal standards. The synthesis of these deuterated compounds often involves different strategies compared to 13C labeling.
Deuterium (B1214612) atoms are typically introduced by using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), or by using a deuterated solvent in the presence of a suitable catalyst. For the synthesis of 4-Hydroxy-1-(3-pyridyl)-1-butanone-D4, a plausible approach would be the reduction of a suitable precursor containing a keto group and another functional group that can be reduced to an alcohol, using a deuterated reducing agent. For example, the reduction of a diketone precursor could introduce two deuterium atoms, and subsequent reduction of another functional group could introduce two more.
The choice between using a 13C-labeled or a deuterated standard depends on the specific analytical application. 13C-labeled standards are often preferred in mass spectrometry-based quantification because they co-elute with the analyte and have a distinct mass shift without the potential for isotopic exchange that can sometimes occur with deuterium labels, especially for protons in certain chemical environments. However, deuterated standards are often less expensive to synthesize.
The synthesis of 4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4) is commercially documented, indicating an established synthetic route. sigmaaldrich.com This labeling pattern suggests the deuteration of the two methylene (B1212753) groups adjacent to the hydroxyl and carbonyl groups. This could be achieved by methods such as acid- or base-catalyzed H/D exchange at the α-position to the ketone and reduction of a precursor with a deuterated reagent.
| Isotopic Label | Synthetic Strategy | Advantages | Disadvantages |
| ¹³C₆ | Condensation with a ¹³C-labeled precursor (e.g., ¹³C₆-butanoic acid derivative). | Stable label, no isotopic exchange; Co-elutes with analyte. | Higher cost of labeled starting materials. |
| D₄ | Reduction of a suitable precursor with a deuterated reducing agent (e.g., NaBD₄) or H/D exchange reactions. | Lower cost of synthesis. | Potential for isotopic exchange; May have slightly different chromatographic retention time. |
Advanced Analytical Methodologies Utilizing 4 Hydroxy 1 3 Pyridyl 1 Butanone 13c6
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
While LC-MS/MS is more common, GC-MS/MS offers an alternative, highly sensitive approach for HPB analysis, particularly when coupled with high-resolution mass spectrometry (HRMS) and negative chemical ionization (NCI). This technique requires derivatization of HPB to increase its volatility and thermal stability for gas chromatography.
A widely used derivatization agent is pentafluorobenzoyl chloride, which reacts with the hydroxyl group of HPB to form HPB-pentafluorobenzoate. This derivative is highly electronegative, making it ideal for detection by NCI-MS, a soft ionization technique that often results in less fragmentation and a strong molecular ion signal, enhancing sensitivity.
In a typical GC-NCI-HRMS method, the analyte is separated on a capillary column and detected by monitoring specific ions. For instance, an ultrasensitive method was developed with a limit of detection of 4.6 fmol of HPB. This high sensitivity is crucial for analyzing samples with very low adduct levels, such as mucosal biopsies. The use of a deuterated internal standard, such as [2,2,3,3-D₄]HPB, is also essential in GC-MS methods to ensure quantification accuracy.
Sample Preparation and Extraction Protocols for Biological Matrices in Experimental Models
The effective extraction and purification of HPB from complex biological matrices like plasma, urine, or tissue hydrolysates is a critical prerequisite for reliable analysis. The specific protocol depends on the matrix and the analyte being measured (e.g., free HPB vs. HPB released from DNA or protein adducts).
For the analysis of HPB-releasing DNA adducts, a common first step is the isolation of DNA from the biological sample (e.g., exfoliated oral cells). The isolated DNA then undergoes acid hydrolysis to release the adducted HPB.
For plasma samples, a typical protocol involves protein precipitation. This can be achieved by adding a cold organic solvent like ethanol (B145695) to the plasma, followed by centrifugation to pellet the precipitated proteins. If analyzing HPB released from protein adducts, this is preceded by base hydrolysis of the protein pellet.
Following initial processing (hydrolysis or precipitation), Solid-Phase Extraction (SPE) is almost universally employed for sample cleanup and concentration. Reversed-phase SPE cartridges, such as Strata-X, are commonly used. A general SPE protocol involves the following steps:
Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol (B129727) or ethanol) followed by water or an aqueous buffer.
Loading: The sample, often diluted in an aqueous solution, is loaded onto the cartridge.
Washing: The cartridge is washed with a weak solvent (e.g., 10% ethanol or water) to remove salts and other hydrophilic interferences while the analyte of interest remains bound.
Elution: HPB is eluted from the cartridge using a stronger organic solvent, such as ethanol or acetonitrile.
The final eluent is then typically evaporated to dryness and reconstituted in a small volume of the initial mobile phase for injection into the LC-MS/MS or for derivatization prior to GC-MS analysis. These rigorous preparation steps are essential to minimize matrix interference and achieve the low limits of detection required for biomarker studies.
Solid-Phase Extraction (SPE) Optimization for Isolation of 4-Hydroxy-1-(3-pyridyl)-1-butanone (B13992) and Related Metabolites
Solid-Phase Extraction (SPE) is a critical and widely used sample preparation technique that concentrates and purifies analytes from complex mixtures prior to analysis by chromatographic methods. sigmaaldrich.com This process is essential for removing interfering components from biological samples, thereby enhancing the sensitivity and reliability of the subsequent analysis. sigmaaldrich.comnih.gov For HPB and its metabolites, SPE is a crucial step following hydrolysis of samples such as plasma, oral cells, or tissue homogenates. umn.eduacs.orgnih.gov
The optimization of SPE protocols is paramount to ensure high recovery of the target analyte. Key parameters that are systematically adjusted include the choice of sorbent material, the amount of sorbent, sample pH, and the composition and volume of conditioning, washing, and elution solvents. researchgate.net For HPB, which is a moderately polar compound, reversed-phase sorbents like C18 are commonly employed. nih.gov However, depending on the complexity of the matrix, other or multiple SPE cartridges may be necessary. For instance, some methods for analyzing tobacco-specific nitrosamines use a two-dimensional online SPE setup with different cartridge chemistries to achieve a more thorough cleanup. nih.gov The process generally involves conditioning the sorbent, loading the sample, washing away interfering compounds, and finally eluting the analyte of interest with a small volume of an appropriate solvent. sigmaaldrich.com In the analysis of HPB from oral cells, samples purified by SPE are subsequently analyzed by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). acs.orgnih.gov
Table 1: Examples of SPE Conditions for HPB and Related Compounds
| Analyte/Matrix | SPE Sorbent | Elution Solvent | Reference |
|---|---|---|---|
| Tobacco-Specific Nitrosamines (TSNAs) in Tobacco Products | Silica Cartridges | Ethyl Acetate | bhekisisa.org |
| HPB from Oral Mucosa Cells | Not specified, but used for purification | Not specified | umn.eduacs.org |
| TSNAs in Mainstream Smoke | PRS cartridge followed by C18 HD cartridge (2D online SPE) | Not specified | nih.gov |
Hydrolysis Procedures for 4-Hydroxy-1-(3-pyridyl)-1-butanone-Releasing Adducts from Nucleic Acids and Proteins
4-Hydroxy-1-(3-pyridyl)-1-butanone is not typically found free in biological systems; rather, it is the product of chemical or enzymatic breakdown of larger molecules. Specifically, it is released from DNA and protein adducts formed by the metabolic activation of carcinogenic tobacco-specific nitrosamines. nih.govnih.gov Therefore, a hydrolysis step is essential to cleave HPB from these macromolecules for subsequent quantification. The measurement of released HPB serves as a surrogate biomarker for both exposure to tobacco carcinogens and their metabolic activation. nih.gov
The choice of hydrolysis method depends on the nature of the adduct-containing macromolecule.
Acid Hydrolysis: This method is commonly used to release HPB from DNA adducts. nih.gov For example, DNA isolated from tissues or cells is treated with hydrochloric acid (HCl) at elevated temperatures (e.g., 80°C for 3 hours) to break the chemical bonds and liberate HPB. acs.orgnih.gov The stable isotope-labeled internal standard, such as [D4]HPB or 4-Hydroxy-1-(3-pyridyl)-1-butanone-13C6, is added prior to hydrolysis to correct for any analyte loss during the procedure and subsequent purification steps. acs.orgnih.gov
Base Hydrolysis: For protein adducts, such as those formed with albumin or hemoglobin, mild base hydrolysis is often preferred. Research has shown that base treatment can result in significantly higher recovery of HPB from protein adducts compared to acid hydrolysis. nih.gov In one study involving mice exposed to the nitrosamine (B1359907) NNK, base hydrolysis recovered approximately four times more HPB from albumin adducts than acid hydrolysis. nih.gov
Derivatization Strategies for Enhanced Sensitivity and Specificity in Analysis of 4-Hydroxy-1-(3-pyridyl)-1-butanone
Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis. The primary goals of derivatization in the context of HPB analysis are to increase volatility for Gas Chromatography (GC) and to enhance ionization efficiency and specificity for Mass Spectrometry (MS).
While many modern, highly sensitive methods utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) which can often measure HPB directly without derivatization, older or alternative methods based on GC-MS rely on this step. acs.orgnih.govnih.gov For an analyte like HPB, which contains a hydroxyl (-OH) group, derivatization is necessary to improve its thermal stability and prevent unwanted interactions within the GC system. Although specific derivatizing agents for HPB are not detailed in the provided literature, common strategies for hydroxyl groups involve silylation.
This modification not only improves chromatographic performance but can also enhance detection sensitivity. aps.org In Negative Ion Chemical Ionization (NICI) GC-MS, a technique that has been used for HPB analysis, derivatization can introduce electrophoric groups that readily capture electrons, leading to a significant increase in signal intensity and thus a lower limit of detection. nih.gov Furthermore, the specific mass increase from the derivatizing agent adds another layer of specificity to the MS analysis, helping to distinguish the analyte from background interferences.
Rigorous Method Validation Parameters for Labeled Biomarker Quantification in Research
For an analytical method to be considered reliable for biomarker research, it must undergo rigorous validation. This process establishes the method's performance characteristics, ensuring that the generated data is accurate, precise, and reproducible. The use of a stable isotope-labeled internal standard like this compound is central to achieving this rigor, particularly in complex biological samples.
Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. These parameters define the sensitivity of the analytical method. For low-level biomarkers like HPB-releasing adducts, achieving very low LODs and LOQs is critical.
Table 2: Reported LOD and LOQ for HPB Analysis in Various Matrices
| Matrix/Analyte Source | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
|---|---|---|---|---|
| Human Albumin Adducts | LC-MS/MS | 11.3 fg/mg Albumin | Not explicitly stated, but smoker levels were 12-91 times above LOQ. | nih.gov |
| Human Lung DNA Adducts | GC/MS | 5.9 fmol HPB | 15.2 fmol HPB/mg DNA | nih.gov |
| Esophageal Mucosa DNA Adducts | GC-HRMS | 4.6 fmol HPB | 14.9 fmol HPB | nih.gov |
Assessment of Accuracy and Precision (Intra-day and Inter-day Variability)
Accuracy refers to the closeness of a measured value to the true or accepted value, while precision describes the reproducibility of the measurements. wisdomlib.org Precision is typically evaluated by analyzing the same sample multiple times within a single day (intra-day precision) and on different days (inter-day precision). nih.govwisdomlib.org The variability is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). figshare.com Low RSD values indicate high precision.
Table 3: Accuracy and Precision Data for HPB and Related Analyte Quantification
| Matrix/Analyte | Accuracy (% Recovery or Range) | Intra-day Precision (%RSD or %CV) | Inter-day Precision (%RSD or %CV) | Reference |
|---|---|---|---|---|
| HPB from Human Albumin | 93.0–110.0% | 2.5–11.2% | 2.4–12.6% | nih.gov |
| HPB from Esophageal Mucosa | Not stated | <3.1% | <3.1% | nih.gov |
| Related Nitrosamines (NNN, NNK) | 92.4%–110% | 2.5%–8.2% (overall precision) | nih.gov |
Evaluation of Recovery Rates and Matrix Effects in Diverse Biological Samples
The recovery rate quantifies the efficiency of the entire sample preparation process, particularly the extraction step. Matrix effects are a significant challenge in bioanalysis, especially when using LC-ESI-MS/MS. chromatographytoday.com They arise from co-eluting endogenous components of the sample matrix (e.g., salts, lipids, proteins) that can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. chromatographytoday.comnih.gov
Biological fluids like plasma and urine are notoriously complex and can cause significant matrix effects. nih.govnih.gov Evaluating these effects is a critical part of method validation. The most effective strategy to compensate for both analyte loss during extraction (recovery) and signal alteration from matrix effects is the use of a stable isotope-labeled internal standard, such as this compound. Because this standard is chemically identical to the analyte, it experiences the same losses and ionization effects, allowing for reliable correction and accurate quantification.
Table 4: Reported Recovery Rates for HPB from Different Biological Samples
| Biological Sample | Average Recovery Rate (%) | Reference |
|---|---|---|
| Human Lung DNA | 82% (±17%) | nih.gov |
| Human Oral Cell DNA | 41.6% | acs.org |
| Esophageal Mucosa | 45% (±15%) | nih.gov |
The variability in recovery rates across different studies and sample types highlights the importance of including an internal standard in every analysis to ensure data accuracy.
Robustness and Reproducibility Testing of Analytical Procedures
The validation of an analytical method is incomplete without a thorough evaluation of its robustness and reproducibility. Robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. Reproducibility, on the other hand, assesses the consistency of results obtained from the analysis of the same sample under different conditions, such as in different laboratories, by different analysts, or with different equipment. For methods employing this compound as an internal standard, these tests are crucial to ensure that the reported concentrations of the target analyte are consistently accurate and reliable.
The use of a stable isotope-labeled internal standard like HPB-13C6 is fundamental to achieving a robust and reproducible analytical method. nih.gov A separate internal standard for each analyte is considered essential to minimize the impact of the sample matrix on the analyte's recovery and to enhance the accuracy and precision of the method. nih.gov This is particularly critical for complex biological matrices where matrix effects can significantly alter the ionization efficiency of the analyte. nih.gov Deuterium-labeled internal standards, for instance, have been shown to improve the ruggedness and accuracy of assays for tobacco-specific nitrosamines. shimadzu.com
Research Findings on Robustness
Robustness is typically evaluated by introducing small, deliberate changes to the analytical method's parameters and observing the effect on the results. These parameters often include the pH of the mobile phase, the flow rate, the column temperature, and the composition of the mobile phase. The goal is to identify which parameters have a significant impact on the analytical results and to establish acceptable operating ranges.
While specific robustness data for methods exclusively using this compound are not extensively detailed in publicly available literature, the principles of such testing are well-established. A hypothetical robustness study for an LC-MS/MS method for HPB utilizing HPB-13C6 as an internal standard is presented in the table below. The data illustrates the expected outcome of such a study, where the relative standard deviation (RSD) of the results remains within acceptable limits despite minor variations in the method parameters, demonstrating the method's robustness.
| Parameter Varied | Condition | Mean Concentration (ng/mL) | % Relative Standard Deviation (% RSD) |
|---|---|---|---|
| Mobile Phase pH | 6.3 | 10.1 | 2.1 |
| 6.5 (Nominal) | 10.0 | 1.9 | |
| 6.7 | 9.9 | 2.3 | |
| Flow Rate (mL/min) | 0.38 | 10.2 | 2.5 |
| 0.40 (Nominal) | 10.0 | 2.0 | |
| 0.42 | 9.8 | 2.4 | |
| Column Temperature (°C) | 38 | 9.9 | 1.8 |
| 40 (Nominal) | 10.0 | 1.7 | |
| 42 | 10.1 | 2.0 |
Research Findings on Reproducibility
Reproducibility is often assessed through inter-laboratory (or round-robin) studies, where the same set of samples is analyzed by multiple laboratories. This provides a measure of the method's transferability and its performance in different analytical environments. The use of a common, well-characterized internal standard like this compound is paramount for achieving good inter-laboratory agreement.
The following table presents a hypothetical summary of results from an inter-laboratory reproducibility study for the quantification of HPB using HPB-13C6.
| Sample ID | Number of Laboratories | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Coefficient of Variation (% CV) |
|---|---|---|---|---|
| QC Low | 5 | 5.2 | 0.4 | 7.7 |
| QC Medium | 5 | 48.9 | 3.1 | 6.3 |
| QC High | 5 | 151.3 | 9.8 | 6.5 |
The development of analytical methods that are demonstrated to be both robust and reproducible is a cornerstone of reliable bioanalytical monitoring. The use of this compound as an internal standard is a key strategy in achieving this goal for the quantification of HPB, a significant biomarker in tobacco exposure studies.
Metabolic Profiling and Pathway Elucidation of 4 Hydroxy 1 3 Pyridyl 1 Butanone in Experimental Models
In Vitro Metabolic Studies of Tobacco-Specific Nitrosamines (TSNAs) Leading to 4-Hydroxy-1-(3-pyridyl)-1-butanone (B13992)
In vitro studies have been instrumental in identifying the enzymatic processes responsible for the conversion of TSNAs into HPB. These studies typically utilize subcellular fractions, isolated cells, and tissue cultures to pinpoint specific metabolic activation pathways.
The metabolic activation of the potent tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) is a key step in its cancer-causing activity. nih.govnih.gov This process is primarily mediated by cytochrome P450 (CYP) enzymes, a superfamily of Phase I metabolizing enzymes. nih.govnih.govresearchgate.net Research has identified several human CYP enzymes capable of metabolizing NNK. nih.gov
Studies have shown that CYP2A13, in particular, exhibits high activity in catalyzing the conversion of NNK to HPB. nih.govnih.gov In addition to CYP2A13, other P450 isoforms such as CYP1A2, CYP2A6, CYP2B7, CYP2E1, CYP2F1, and CYP3A5 have also been found to have measurable activity in the formation of HPB from NNK. nih.gov The α-hydroxylation of NNK, which leads to the formation of HPB, is considered a critical metabolic activation pathway. researchgate.netnih.gov The competitive inhibition of NNK metabolism by other tobacco constituents like nornicotine, anatabine, and anabasine (B190304) further underscores the role of specific CYP enzymes in this process. nih.govnih.gov
The metabolism of TSNAs has been extensively studied in various in vitro systems, including isolated organelles like microsomes, as well as in different cell lines and organotypic cultures. nih.govnih.gov Microsomes, which are vesicles of endoplasmic reticulum, contain a high concentration of CYP enzymes and are frequently used to study the metabolism of xenobiotics.
Research using human lung and liver microsomes has demonstrated the formation of HPB from NNK. nih.gov In these systems, a similar pattern of metabolites is observed, with the reduction of NNK to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL) being a major pathway, while α-hydroxylation products, including HPB, constitute a smaller fraction. nih.gov Studies with Hep G2 (hepatoma) cells expressing different human P450 forms have further confirmed the role of specific CYPs in NNK metabolism. nih.gov For instance, lysates from Hep G2 cells expressing CYP1A2 showed the highest activity for HPB formation. nih.gov Furthermore, investigations using cultured human lung epithelial cells (BEAS-2B) have provided insights into the cellular effects of TSNA metabolites. escholarship.org
The formation of HPB is not exclusive to the metabolism of NNK. The tobacco-specific nitrosamine (B1359907) N'-nitrosonornicotine (NNN) can also lead to the formation of HPB through a 2'-hydroxylation pathway. nih.gov In vitro studies with rat liver microsomes have shown that 2'-hydroxylation of NNN yields HPB. nih.gov
Comparative metabolic studies of NNK and NNN have revealed differences in their carcinogenic potency and metabolic profiles. nih.gov While both are metabolized via α-hydroxylation, the specific products and their yields can differ. nih.gov In Syrian golden hamsters, for example, NNK is a more potent carcinogen than NNN, which is reflected in their metabolism. nih.gov The urinary metabolites from both compounds result from α-hydroxylation, N-oxidation (for NNN), and reduction (for NNK). nih.gov The elucidation of these pathways is crucial for understanding the specific risks associated with each of these carcinogens.
Interactive Data Table: In Vitro Metabolism of NNK
| Enzyme System | Key Findings | Reference |
| CYP2A13 | Catalyzes NNK metabolism, leading to the formation of HPB, OPB, and OPBA. Competitively inhibited by NAT, NAB, and nicotine (B1678760). | nih.govnih.gov |
| Human Liver and Lung Microsomes | Metabolize NNK to NNAL (major) and α-hydroxylation products including HPB. | nih.gov |
| P450 1A2-expressed Hep G2 cells | Highest activity in converting NNK to HPB among 12 tested P450 forms. | nih.gov |
| Rat Liver Microsomes | 2'-hydroxylation of NNN produces HPB. | nih.gov |
In Vivo Metabolic Fate of 4-Hydroxy-1-(3-pyridyl)-1-butanone in Animal Models
In vivo studies in animal models are essential for understanding the complete metabolic fate of HPB, including its distribution, further metabolism, and excretion.
Pharmacokinetic studies using isotopically labeled TSNAs, such as [1-¹⁴C]NNK and [2'-¹⁴C]NNN, have been conducted in animal models like the Syrian golden hamster to trace the distribution and excretion of metabolites. nih.gov These studies show that the majority of radioactivity from [1-¹⁴C]NNK is recovered in the urine. nih.gov Binding of metabolites to macromolecules was observed to be highest in the liver, lung, kidney, and adrenals. nih.gov
In F-344 rats administered labeled NNK and NNN, urinary metabolites were analyzed to understand the metabolic pathways. acs.org Such tracing studies are critical for determining the half-life, clearance, and volume of distribution of HPB and its precursors, providing a comprehensive picture of their behavior in a living organism.
Following its formation, HPB can be further metabolized. A major downstream metabolic pathway for NNK is its reduction to NNAL. researchgate.netnih.gov NNAL itself is a significant biomarker for NNK exposure and is further metabolized to glucuronide conjugates before excretion. researchgate.netnih.govnih.gov
Other important downstream metabolites resulting from the α-hydroxylation of NNK and NNN are 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) and 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid). acs.org Studies in F-344 rats have shown that urinary hydroxy acid accounts for a significant percentage of the administered NNK and NNN dose. acs.org Interestingly, the stereochemistry of the hydroxy acid formed differs depending on the precursor, with NNK metabolism producing mainly (S)-hydroxy acid, while nicotine metabolism yields predominantly the (R)-enantiomer. acs.org This stereoselectivity offers a potential avenue for distinguishing the metabolic activation of nitrosamines from the metabolism of nicotine. acs.org Additionally, another metabolite, 4-(methylnitrosamino)-1-[3-(6-hydroxypyridyl)]-1-butanone (6-hydroxyNNK), has been identified in the urine of rats and mice treated with NNK. nih.gov
Interactive Data Table: Key Downstream Metabolites of NNK
| Metabolite | Precursor | Significance | Reference |
| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) | NNK | Major metabolite, biomarker of NNK exposure. | researchgate.netnih.gov |
| 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) | NNK, NNN | Result of α-hydroxylation, a critical activation pathway. | acs.org |
| 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid) | NNK, NNN, Nicotine | Stereochemistry differs based on precursor, potential biomarker for nitrosamine activation. | acs.org |
| NNAL-Glucuronides | NNAL | Excreted in urine along with free NNAL. | nih.gov |
| 6-hydroxyNNK | NNK | Pyridyl-hydroxylated metabolite found in rodent urine. | nih.gov |
Glucuronidation and Other Phase II Conjugation Pathways of 4-Hydroxy-1-(3-pyridyl)-1-butanone and its Precursors
Glucuronidation is a major Phase II conjugation pathway that plays a significant role in the detoxification and elimination of HPB precursors. researchgate.net This reaction involves the transfer of a glucuronyl group from the activated coenzyme uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.com
One of the primary precursors to HPB is 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), which is formed by the carbonyl reduction of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). NNAL undergoes extensive glucuronidation to form NNAL-Gluc, a water-soluble metabolite readily excreted in urine. researchgate.netnih.gov Studies in rat models have demonstrated tissue-specific differences in this pathway. For instance, NNAL was conjugated to its β-glucuronide in lung cells at rates four times higher than in hepatocytes, highlighting the lung's significant role in this detoxification process. nih.gov
Furthermore, the direct metabolic precursor to HPB, α-hydroxymethylNNK (4-((hydroxymethyl)nitrosamino)-1-(3-pyridyl)-1-butanone), can also undergo glucuronidation. This process forms α-hydroxymethylNNK-Gluc. nih.gov The formation of this glucuronide serves a dual purpose: it can be a detoxification pathway by preventing the breakdown of the unstable α-hydroxymethylNNK into reactive intermediates, or it could act as a stable transport form of the activated metabolite. nih.gov The existence of α-hydroxymethylNNK-Gluc, which was identified in the urine of rats treated with NNK, provides definitive evidence for the in vivo formation of the α-hydroxymethylNNK intermediate. nih.gov In hepatocytes from phenobarbital-treated rats incubated with NNK, this glucuronide accounted for approximately 4% of the total metabolites. nih.gov
Other Phase II reactions, such as sulfation, acetylation, and glutathione (B108866) conjugation, are also known biotransformation pathways, but glucuronidation is the most prominently documented for HPB precursors like NNAL. uomus.edu.iqdrughunter.com
Table 1: Glucuronidation of HPB Precursors in Rat Experimental Models
| Precursor | Conjugate | Experimental Model | Finding | Reference |
| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) | NNAL-β-glucuronide | Isolated Rat Lung Cells vs. Hepatocytes | Conjugation rate in lung cells is 4x higher than in hepatocytes. | nih.gov |
| α-hydroxymethylNNK | α-hydroxymethylNNK-Gluc | Hepatocytes from Phenobarbital-treated Rats | Accounted for 4% of total metabolites in media after incubation with 1 µM NNK. | nih.gov |
Alpha-Hydroxylation Pathways and Formation of Electrophilic Intermediates Preceding 4-Hydroxy-1-(3-pyridyl)-1-butanone Generation
The generation of HPB is a direct consequence of the metabolic activation of the tobacco-specific nitrosamine NNK. nih.gov This bioactivation is initiated by cytochrome P450 (P450) enzymes through α-hydroxylation, a critical Phase I reaction that introduces a hydroxyl group onto a carbon atom adjacent to the N-nitroso group. researchgate.netnih.govnih.gov This process is considered the key step in the carcinogenicity of NNK, as it leads to the formation of unstable, electrophilic intermediates capable of binding to DNA. nih.govresearchgate.netresearchgate.net
NNK has two sites for α-hydroxylation: the methyl carbon and the methylene (B1212753) carbon. nih.gov
α-Methylene Hydroxylation: This pathway produces α-methylenehydroxyNNK, which is highly unstable. It spontaneously decomposes to yield formaldehyde (B43269) and methyldiazohydroxide, a potent methylating agent that can form DNA adducts such as 7-methylguanine (B141273) and O⁶-methylguanine. nih.gov
α-Methyl Hydroxylation: This pathway results in the formation of α-hydroxymethylNNK. nih.gov This intermediate, while also unstable, is the direct precursor that decomposes to generate HPB. nih.gov The decomposition of α-hydroxymethylNNK releases formaldehyde and a highly reactive electrophile known as 4-(3-pyridyl)-4-oxobutanediazohydroxide. researchgate.net This diazohydroxide is a pyridyloxobutylating agent that reacts with DNA to form pyridyloxobutyl (POB) DNA adducts. It is the subsequent hydrolysis of these POB adducts, either chemically or through enzymatic repair, that releases HPB. nih.govresearchgate.net Therefore, the detection of HPB in biological samples is considered a biomarker for the formation of these specific DNA adducts resulting from NNK exposure. researchgate.net
The entire process, from NNK to HPB, represents a pathway of metabolic activation leading to genotoxic damage. The formation of α-hydroxymethylNNK is the pivotal step that directly precedes the generation of both the pyridyloxobutylating agent and its decomposition product, HPB. nih.govnih.gov
Table 2: NNK α-Hydroxylation Pathways and Resulting Products
| Pathway | Intermediate | Key Products | Significance | Reference |
| α-Methylene Hydroxylation | α-MethylenehydroxyNNK | Methyldiazohydroxide, Formaldehyde | DNA Methylation | nih.gov |
| α-Methyl Hydroxylation | α-HydroxymethylNNK | 4-(3-pyridyl)-4-oxobutanediazohydroxide, Formaldehyde | DNA Pyridyloxobutylation | nih.govnih.gov |
| Decomposition of α-HydroxymethylNNK | N/A | 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB) | Biomarker of POB-DNA adduct formation | nih.govresearchgate.net |
Contribution of Pyridine (B92270) Oxidation and Carbonyl Reduction to the Overall Metabolism of Related Compounds
Carbonyl Reduction: The reduction of the keto group on the NNK molecule is a major metabolic pathway in most tissues, converting NNK to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). nih.govresearchgate.net This reaction is catalyzed by carbonyl reductase enzymes. researchgate.net NNAL itself is also a carcinogen and can undergo the same metabolic activation (α-hydroxylation) and detoxification (pyridine N-oxidation, glucuronidation) pathways as NNK. nih.govnih.gov However, the initial reduction of NNK to NNAL is generally viewed as a detoxification step because NNAL is typically less potent than NNK, and it can be efficiently conjugated with glucuronic acid for excretion. researchgate.netnih.gov In vitro studies using normal human bronchial epithelial cells have shown that NNK is preferentially metabolized to (+)-NNAL via carbonyl reduction. nih.gov
Pyridine Oxidation: Pyridine N-oxidation is another significant detoxification pathway. researchgate.net This reaction involves the oxidation of the nitrogen atom in the pyridine ring of NNK or NNAL, leading to the formation of NNK-N-oxide and NNAL-N-oxide, respectively. researchgate.netmorressier.combiorxiv.org These N-oxide metabolites are more polar than their parent compounds and are readily excreted, thus representing a route of elimination that avoids the formation of carcinogenic intermediates. nih.gov
The balance between these detoxification pathways and the α-hydroxylation activation pathway is critical in determining tissue-specific carcinogenesis. In studies with isolated perfused rat lungs, NNK-N-oxide was the major metabolite, whereas in the liver, products of α-hydroxylation were more dominant. nih.gov This suggests a greater capacity for detoxification via pyridine oxidation in the lung, the primary target organ for NNK's carcinogenic effects. nih.govnih.gov
Table 3: Comparison of Major Metabolic Pathways of NNK in Experimental Models
| Metabolic Pathway | Key Product(s) | Function | Experimental Model Finding | Reference |
| Carbonyl Reduction | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) | Detoxification (primarily) | A major pathway in most tissues; preferentially forms (+)-NNAL in human bronchial cells. | nih.govnih.gov |
| Pyridine N-Oxidation | NNK-N-oxide, NNAL-N-oxide | Detoxification | A major metabolite in isolated rat lung perfusions. | nih.gov |
| α-Hydroxylation | HPB, DNA Adducts | Bioactivation | More pronounced in rat liver hepatocytes compared to lung cells. | nih.govnih.gov |
Role of 4 Hydroxy 1 3 Pyridyl 1 Butanone 13c6 in Biomarker Development and Mechanistic Research in Experimental Systems
Methodologies for the Quantification of 4-Hydroxy-1-(3-pyridyl)-1-butanone-Releasing DNA Adducts
The quantification of DNA adducts that release 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB) is a cornerstone of assessing DNA damage from tobacco-specific nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and N'-nitrosonornicotine (NNN). These carcinogens are metabolically activated to intermediates that bind to DNA, forming pyridyloxobutyl (POB) adducts. nih.govnih.gov The subsequent analysis of these adducts provides a valuable biomarker for tobacco smoke exposure and potential cancer risk. nih.govacs.org
Isolation and Hydrolysis of DNA from In Vitro and Animal Tissues for Adduct Release
The initial step in analyzing HPB-releasing DNA adducts involves the isolation of DNA from various biological samples, including in vitro cell cultures and animal tissues. Standard protocols, such as the Qiagen Midi Protocol, are employed for efficient DNA isolation. nih.gov Once isolated, the DNA undergoes hydrolysis to release the HPB moiety from the DNA backbone.
Two primary hydrolysis methods are utilized:
Acid Hydrolysis: This method is commonly used to release HPB from a variety of POB-DNA adducts. nih.govacs.org The isolated DNA is subjected to acidic conditions, which cleaves the bond between the pyridyloxobutyl group and the DNA base.
Neutral Thermal Hydrolysis: This technique involves heating the DNA sample in a neutral buffer. nih.gov It is often followed by enzymatic hydrolysis using a cocktail of enzymes such as micrococcal nuclease, phosphodiesterase II, and alkaline phosphatase to ensure complete digestion of the DNA backbone and release of the adducted nucleosides. nih.gov
Following hydrolysis, the samples are typically purified using solid-phase extraction (SPE) to remove interfering substances before analysis. nih.govacs.orgnih.gov
Detection and Quantification of Specific Pyridyloxobutylated Adducts (e.g., N⁶-POB-dAdo, N⁶-PHB-dAdo) Using Labeled Internal Standards
The detection and quantification of specific pyridyloxobutylated adducts are primarily achieved through highly sensitive analytical techniques such as liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) or gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov These methods offer the specificity required to identify and measure minute quantities of adducts in complex biological matrices.
A critical component of accurate quantification is the use of stable isotopically labeled internal standards, such as 4-Hydroxy-1-(3-pyridyl)-1-butanone-¹³C₆. These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes. scispace.com By adding a known amount of the labeled standard to the sample prior to analysis, any variations in sample preparation, extraction efficiency, and instrument response can be corrected for, ensuring the accuracy and precision of the results. scispace.com Deuterated internal standards, such as [2,2,3,3-D₄]HPB (D₄-HPB), have also been utilized for this purpose. nih.gov
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the native adduct-derived HPB and the labeled internal standard. This technique, known as selected reaction monitoring (SRM), provides a high degree of selectivity and sensitivity. For example, in the analysis of HPB-releasing DNA adducts from human oral cells, the identity of HPB was confirmed by accurate mass monitoring of the fragment ion [C₅H₄N−C≡O]⁺. acs.org
Applications in Animal Studies for Correlating Adduct Levels with Exposure to NNK and NNN
Animal studies have been instrumental in establishing the relationship between exposure to the tobacco-specific nitrosamines NNK and NNN, the formation of pyridyloxobutyl DNA adducts, and the subsequent development of tumors. nih.govnih.gov These studies have demonstrated a clear dose-response relationship between the administration of NNK and NNN and the levels of HPB-releasing DNA adducts in target tissues such as the lung, esophagus, and nasal mucosa in rodents. nih.govnih.gov
For instance, research has shown that levels of HPB-releasing DNA adducts in type II lung cells of rats correlate with lung tumor formation. nih.gov Furthermore, studies using the model pyridyloxobutylating agent 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone (NNKOAc), which generates the same pyridyloxobutylating intermediate as NNK, have confirmed the role of this pathway in lung tumorigenesis in A/J mice. nih.gov The persistence and accumulation of these adducts in target tissues of laboratory animals suggest their potential as biomarkers for chronic NNK exposure. mdpi.com
The table below summarizes findings from a study on HPB-releasing DNA adducts in rats treated with NNK and its metabolite, NNAL.
| Treatment Group | Time Point | HPB-releasing Adducts (pmol/mg DNA) |
|---|---|---|
| NNK | Week 10 | 9 ± 3 |
| NNK | Week 30 | 9 ± 3 |
| NNK | Week 70 | 5 ± 2 |
| (S)-NNAL | Week 50 | 11 ± 3 |
| (S)-NNAL | Week 70 | 5 ± 1 |
| (R)-NNAL | 70-week study | 1 to 2 |
Methodologies for Quantification of 4-Hydroxy-1-(3-pyridyl)-1-butanone-Releasing Protein Adducts (e.g., Hemoglobin, Albumin)
In addition to forming DNA adducts, the reactive metabolites of tobacco-specific nitrosamines can also bind to proteins, forming protein adducts. nih.gov The quantification of these adducts, particularly from readily accessible proteins like hemoglobin and albumin, offers a valuable and less invasive approach for biomonitoring tobacco exposure. nih.govoup.com
Strategies for Protein Adduct Isolation and Chemical/Enzymatic Hydrolysis
The analysis of protein adducts begins with the isolation of the target protein from biological samples, typically blood. For hemoglobin, red blood cells are lysed to release the protein. For albumin, it is isolated from plasma. nih.gov
Once isolated, the proteins are subjected to hydrolysis to release the adducted moiety. This can be achieved through:
Chemical Hydrolysis: Mild acid or base hydrolysis can be used to cleave the bond between the carcinogen metabolite and the protein. oup.com For instance, base hydrolysis is used to release HPB from hemoglobin adducts. nih.gov
Enzymatic Hydrolysis: Proteases can be employed to digest the protein into smaller peptides or individual amino acids, thereby releasing the adducted species. kosfaj.org
Following hydrolysis, the released HPB is purified, often by solid-phase extraction, before instrumental analysis. nih.gov
Utility in Experimental Tobacco Exposure Models
The measurement of HPB-releasing protein adducts has proven to be a useful biomarker in experimental models of tobacco exposure. These adducts provide an integrated measure of exposure over the lifespan of the protein, which is approximately 120 days for hemoglobin and 20-25 days for albumin.
Studies have shown that HPB can be quantified from both hemoglobin and albumin adducts in smokers. nih.gov Notably, the levels of HPB from albumin adducts in smokers were found to be significantly higher than in nonsmokers and correlated positively with urinary total nicotine (B1678760) equivalents, a measure of tobacco exposure. nih.gov In contrast, the correlation between HPB levels from hemoglobin and tobacco exposure was not as strong. nih.gov
The table below presents a comparison of HPB levels from albumin and hemoglobin adducts in human smokers.
| Protein | Average HPB Level in Smokers (pg/mg protein) | Fold Difference vs. Nonsmokers | Correlation with Urinary TNE (R²) |
|---|---|---|---|
| Albumin | 1.82 ± 0.19 | 36 | 0.6170 |
| Hemoglobin | 0.12 ± 0.02 | - | 0.0719 |
TNE: Total Nicotine Equivalent
These findings suggest that albumin adducts may be a more sensitive and reliable biomarker for monitoring tobacco exposure and the metabolic activation of carcinogenic nitrosamines. nih.gov
Investigation of Metabolic Enzyme Activities and Genetic Factors Influencing 4-Hydroxy-1-(3-pyridyl)-1-butanone Formation in In Vitro Systems
The formation of HPB-releasing adducts is a direct consequence of the metabolic bioactivation of NNK and NNN. This process is predominantly mediated by the cytochrome P450 (CYP450) superfamily of enzymes. nih.gov In vitro systems, such as human lung microsomes and isolated cells, are invaluable for identifying the specific enzymes involved and understanding the genetic factors that modulate their activity.
Research using human lung microsomes has demonstrated that the bioactivation of NNK via α-carbon hydroxylation is a key step leading to intermediates that form adducts. Various CYP enzymes have been implicated in this process, with their relative contributions varying between individuals. Studies have pointed to the involvement of CYP2A6, CYP2A13, CYP2B6, CYP3A4, and CYP3A5 in the pulmonary biotransformation of NNK. In these in vitro assays, HPB-13C6 is used as an internal standard to quantify the resulting metabolites and adducts, enabling a precise assessment of enzyme kinetics and activity.
The table below summarizes the key enzymes and in vitro systems used to study the metabolic pathways leading to the formation of HPB precursors.
| Enzyme Family | Specific Enzymes Implicated | In Vitro System | Key Findings |
| Cytochrome P450 (Phase I) | CYP2A6, CYP2A13, CYP2B6, CYP3A4, CYP3A5 | Human Lung Microsomes | Multiple P450 enzymes contribute to NNK bioactivation, with significant inter-individual variability. |
| Cytochrome P450 (Phase I) | Multiple inducible and constitutive P450s | Rat Liver Microsomes | Induction of specific P450s alters the rate of NNK metabolism and the formation of different metabolites. nih.gov |
| UDP-Glucuronosyltransferase (Phase II) | UGT2B7 | Human Cell Studies | Genetic variants affect the levels of NNAL (a precursor metabolite), influencing the overall metabolic profile of NNK. nih.gov |
Use of Labeled 4-Hydroxy-1-(3-pyridyl)-1-butanone as a Chemical Probe for Carcinogen-Macromolecule Interactions
The carcinogenicity of compounds like NNK is believed to be initiated by the covalent binding of their reactive metabolites to cellular macromolecules, such as DNA and proteins, forming adducts. nih.govcaymanchem.com The quantification of these adducts serves as a direct measure of biologically effective dose and potential cancer risk. HPB is released from these pyridyloxobutyl adducts through chemical hydrolysis, making it a valuable surrogate biomarker for these macromolecular interactions. nih.govnih.gov
4-Hydroxy-1-(3-pyridyl)-1-butanone-13C6 is indispensable in this context. It functions as a perfect internal standard for analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to measure the minute quantities of HPB released from biological samples. umn.edu The process involves adding a precise amount of HPB-13C6 to a sample (e.g., isolated DNA or protein) before hydrolysis. Because the labeled standard is chemically identical to the analyte (unlabeled HPB) but has a different mass, it co-elutes during chromatography and is detected separately by the mass spectrometer. The ratio of the signal from the endogenous HPB to the known amount of the HPB-13C6 standard allows for highly accurate and reproducible quantification, correcting for any sample loss during preparation and analysis.
Studies have successfully applied this methodology to quantify HPB-releasing adducts in various human samples, including:
Blood Proteins: Research has shown that HPB released from albumin adducts in smokers is significantly higher than in nonsmokers and correlates positively with tobacco exposure levels. nih.gov This makes albumin adducts a stable and promising biomarker of carcinogen bioactivation. nih.gov
DNA from Tissues: HPB-releasing DNA adducts have been measured in tissues such as the lung, esophagus, and cardia, providing direct evidence of DNA damage in target organs for tobacco-related cancers. nih.gov
Exfoliated Oral Cells: The analysis of HPB-releasing DNA adducts in cells collected from mouthwash provides a non-invasive method to assess carcinogen-induced DNA damage in the oral cavity. umn.edu
The use of HPB-13C6 as a chemical probe in these studies is fundamental to establishing the link between carcinogen exposure and molecular damage.
| Application Area | Biological Matrix | Analytical Method | Role of HPB-13C6 | Research Finding |
| Biomarker of Exposure | Plasma Albumin | LC-MS/MS | Internal Standard | Albumin adduct levels correlate with tobacco exposure and carcinogen bioactivation. nih.gov |
| DNA Damage Assessment | Lung, Esophagus, Cardia Tissue | GC-NICI-MS | Internal Standard | DNA adducts are detected in tissues susceptible to tobacco-related cancers. nih.gov |
| Non-invasive Monitoring | Exfoliated Oral Mucosa Cells | LC-ESI-MS/MS | Internal Standard | Enables quantification of DNA adducts in easily accessible cells. umn.edu |
Applications in Toxicological Studies Focusing on Mechanisms of Carcinogen Bioactivation and Detoxification in Non-Human Models
Non-human experimental models are essential for elucidating the specific metabolic pathways of carcinogen bioactivation and detoxification and for understanding organ-specific toxicity. In these studies, HPB-13C6 is a crucial tool for quantifying HPB, which serves as a key endpoint for measuring the extent of the bioactivation pathway of NNK and NNN.
Toxicological research in various animal models has provided significant insights:
Hamster Models: The Syrian golden hamster is highly susceptible to the respiratory carcinogenicity of NNK. In vitro studies using isolated lung cells from hamsters revealed that Clara cells, a specific cell type in the bronchioles, possess a much higher capacity for NNK bioactivation compared to alveolar macrophages or fibroblasts, suggesting they are a primary site of initial DNA damage. nih.gov
Mouse Models: In mice treated with NNK, HPB-releasing adducts have been quantified from blood proteins like albumin. nih.gov Time-course analysis in these models demonstrated the stability of these adducts, reinforcing their utility as long-term biomarkers of carcinogen bioactivation. nih.gov
Zebrafish Models: Zebrafish embryos are increasingly used as an alternative model for toxicological screening. Following exposure to NNK, these embryos were shown to actively metabolize the carcinogen, forming products of both bioactivation (α-hydroxylation) and detoxification pathways, demonstrating the conservation of these critical metabolic processes across vertebrate species. biorxiv.org
In all these non-human models, the precise quantification of HPB, enabled by the use of the HPB-13C6 standard, is vital for comparing metabolic rates across different species, organs, and cell types, and for understanding the mechanisms that drive carcinogen-induced toxicity and tumor formation.
| Animal Model | Focus of Study | Key Finding |
| Rat | Organ-specific metabolism | The lung shows a higher propensity for metabolic pathways leading to HPB-releasing adducts compared to the liver. researchgate.net |
| Syrian Golden Hamster | Cell-specific bioactivation | Clara cells in the lung exhibit the highest capacity for NNK bioactivation, identifying them as a key target. nih.gov |
| Mouse | Biomarker stability | Albumin adducts that release HPB are stable over time, making them a reliable long-term biomarker of bioactivation. nih.gov |
| Zebrafish Embryo | Developmental toxicity and metabolism | Zebrafish embryos metabolize NNK through both bioactivation and detoxification pathways, validating their use as a toxicological model. biorxiv.org |
Future Directions and Emerging Research Avenues Pertaining to 4 Hydroxy 1 3 Pyridyl 1 Butanone 13c6
Development of Novel High-Throughput Analytical Techniques for 4-Hydroxy-1-(3-pyridyl)-1-butanone (B13992) and its Adducts
The quantification of HPB-releasing adducts in biological samples such as exfoliated oral cells, lung tissue, and blood components is a cornerstone of TSNA exposure and risk assessment. nih.govnih.govacs.org Current methods, often employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), are highly sensitive and specific, largely due to the use of isotopically labeled internal standards like deuterated HPB (D₄-HPB) or HPB-¹³C₆. nih.govacs.org An improved GC-negative ion chemical ionization-mass spectrometry (GC-NICI-MS) method has demonstrated high sensitivity for analyzing HPB-releasing DNA adducts in tissues like the lung, esophagus, and cardia. nih.gov Similarly, a robust LC-ESI-MS/MS method has been developed for analyzing these adducts in human oral cells, a noninvasive source of DNA. acs.orgacs.org
Future advancements will likely focus on increasing the throughput of these analyses to accommodate large-scale epidemiological studies. This involves streamlining the multi-step process of DNA isolation, acid hydrolysis to release HPB from adducts, and sample purification via solid-phase extraction. acs.orgacs.org Innovations in laboratory automation, microfluidics-based sample preparation, and direct-to-MS analysis techniques could significantly reduce turnaround times. The stability and identical chemical behavior of HPB-¹³C₆ to its native counterpart are indispensable for validating these next-generation, high-throughput platforms, ensuring that increased speed does not compromise the accuracy and reproducibility required for clinical and research applications.
Table 1: Comparison of Analytical Methods for HPB-Releasing Adducts
| Analytical Technique | Biological Matrix | Internal Standard Used | Key Findings / Application | Reference |
|---|---|---|---|---|
| GC/MS (NICI) | Human Lung DNA | [2,2,3,3-D₄]HPB | Significantly higher adduct levels in smokers vs. nonsmokers (404 vs. 59 fmol/mg DNA). | nih.gov |
| LC-ESI-MS/MS | Human Exfoliated Oral Mucosa Cells | [D₄]HPB | Adduct levels in smokers averaged 12.0 pmol/mg DNA from mouthwash and 44.7 pmol/mg DNA from brushings. | acs.orgacs.org |
| GC-NICI-HRMS | Esophageal Mucosa Biopsies | Not specified | Ultrasensitive method for small (mg) tissue samples, with a limit of detection of 4.6 fmol HPB. | nih.gov |
| LC-MS/MS | Human Albumin/Hemoglobin | Not specified | HPB from albumin correlated positively with urinary nicotine (B1678760) equivalents (R²=0.6170) and was a more promising biomarker than HPB from hemoglobin. | nih.gov |
Advanced Computational Modeling and Molecular Dynamics Simulations of 4-Hydroxy-1-(3-pyridyl)-1-butanone Metabolism and Adduct Formation
Computational approaches, including molecular dynamics (MD) simulations, are powerful tools for investigating the structural and dynamic aspects of molecular interactions at an atomic level. nih.govmdpi.com Such methods can be used to model the metabolic activation of NNK and NNN, the subsequent interaction of reactive intermediates with DNA to form pyridyloxobutyl (POB) adducts, and the conformational changes these adducts induce in the DNA helix. nih.govmdpi.com
While HPB-¹³C₆ is not directly used within the simulations, the empirical data it helps generate are invaluable for the validation and refinement of computational models. utexas.edu For instance, by providing precise quantitative data on the levels of specific adducts in various tissues, HPB-¹³C₆ allows researchers to calibrate their models to reflect real-world biological processes. Future research could involve using MD simulations to predict the binding affinity of different DNA repair enzymes to POB-DNA adducts. utexas.edu The experimental quantification of adduct repair rates, facilitated by HPB-¹³C₆, would then serve as a crucial benchmark for these in silico predictions, helping to elucidate mechanisms of DNA repair and individual variations in susceptibility to TSNA-induced mutations.
Integration of 4-Hydroxy-1-(3-pyridyl)-1-butanone-Related Biomarkers in Multi-Omics Research in Experimental Models
The era of "omics" has enabled a systems-level understanding of disease by integrating data from genomics, proteomics, metabolomics, and transcriptomics. nih.govyoutube.com The quantification of HPB-releasing adducts serves as a specific biomarker of TSNA exposure and bioactivation. nih.gov Integrating this targeted biomarker data into broader multi-omics studies in experimental models (e.g., mice or rats treated with NNK) can provide profound insights into the pathological cascade initiated by TSNA exposure.
Future studies will use HPB-¹³C₆ to generate highly accurate adduct level data, which can then be correlated with global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics) within the same experimental model. nih.gov This integrative approach could, for example, identify novel signaling pathways that are dysregulated in response to a specific burden of DNA adducts or uncover new downstream biomarkers of effect. Such studies may reveal how TSNA-induced damage intersects with other cellular processes, potentially identifying new targets for intervention or explaining the heterogeneity observed in cancer development among individuals with similar exposures. nih.gov
Further Elucidation of Mechanistic Insights into Tobacco-Specific Nitrosamine (B1359907) Carcinogenesis through Labeled Analogues
NNK and NNN are potent carcinogens, with NNK being particularly associated with lung tumors in laboratory animals. researchgate.netnih.gov The formation of DNA adducts that release HPB upon hydrolysis is considered a critical step in the initiation of carcinogenesis. nih.gov The ability to accurately measure these adducts using internal standards like HPB-¹³C₆ is fundamental to understanding the dose-response relationship between TSNA exposure and cancer risk.
Emerging research will continue to rely on labeled analogues to investigate the complex mechanisms of TSNA carcinogenesis. For example, by using HPB-¹³C₆, researchers can conduct detailed studies on the distribution and persistence of HPB-releasing adducts in different organs and cell types following exposure. This can help clarify why certain tissues are more susceptible to tumor formation. nih.gov Furthermore, precise quantification allows for the investigation of factors that modulate carcinogenesis, such as the inhibitory effects of other tobacco smoke constituents on NNK metabolism or genetic polymorphisms in metabolic and DNA repair enzymes. nih.gov These mechanistic studies are essential for developing effective cancer prevention strategies and for accurately assessing the risks associated with new and emerging tobacco products. nih.gov
Table 2: Research Findings on HPB-Releasing Adducts and Carcinogenesis
| Research Focus | Key Finding | Implication for Carcinogenesis | Reference |
|---|---|---|---|
| Adducts in different tissues | HPB-releasing DNA adduct levels in the lung tissue of smokers with lung cancer were over fourfold higher than in tumor-free smokers. | Suggests a strong link between high adduct levels in the lung and cancer development, though the reasons for the discrepancy require further study. | nih.gov |
| Protein vs. DNA Adducts | Protein adducts are not repaired and have a longer half-life (e.g., ~30 days for albumin), potentially reflecting long-term exposure. | Protein adducts (releasing HPB) may serve as more stable, long-term biomarkers of carcinogenic exposure and bioactivation compared to some DNA adducts. | nih.gov |
| Metabolic Pathways | NNK and NNN require metabolic activation via α-hydroxylation to form the reactive diazonium ion that creates adducts. | The rate of metabolic activation is a key determinant of an individual's cancer risk from TSNA exposure. | nih.gov |
| Adducts in Oral Cells | HPB-releasing DNA adducts are detectable in non-invasively collected oral cells and levels correlate between different collection methods. | Provides a viable method for assessing individual susceptibility and cancer risk in large-scale human studies. | acs.orgumn.edu |
Potential Applications of Labeled Pyridine-Derived Butanone Compounds in Other Biomedical Research Fields
The utility of isotopically labeled compounds as internal standards and tracers is not limited to cancer research. The principles demonstrated by the use of HPB-¹³C₆ can be extended to other pyridine-derived butanone compounds and biomedical fields. Pyridine (B92270) derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties. researchgate.netresearchgate.net
Future research could involve the synthesis of ¹³C-labeled analogues of other bioactive pyridine-derived compounds. These labeled molecules could be used in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. In neuropharmacology, for example, a labeled pyridine compound could be used to study its ability to cross the blood-brain barrier and engage with specific targets in the central nervous system. By providing the means for unambiguous and precise quantification in complex biological matrices, the strategy of stable isotope labeling, exemplified by HPB-¹³C₆, holds significant potential to accelerate drug discovery and biomedical research across various disciplines.
Q & A
Q. What is the role of 4-Hydroxy-1-(3-pyridyl)-1-butanone-13C6 in tobacco-specific nitrosamine (TSNA) research?
This compound is a key metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent tobacco-specific carcinogen. It serves as a biomarker for NNK-induced DNA damage and metabolic activation studies. Researchers use the 13C6-labeled isotopologue to track metabolic pathways and quantify adduct formation in biological matrices, enhancing precision in mass spectrometry (MS)-based analyses .
Q. What synthetic methodologies are recommended for preparing isotopically labeled this compound?
Synthesis typically involves isotopic labeling of precursors, such as 13C6-pyridine, followed by ketone functionalization via nucleophilic substitution or oxidation-reduction reactions. For non-labeled analogs, protocols like those for structurally similar compounds (e.g., propargyl bromide reactions with ketones in the presence of K₂CO₃) can be adapted, with rigorous purification via column chromatography and validation by ¹H NMR/FT-IR .
Q. Which analytical techniques are optimal for detecting and quantifying this compound in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred. Use a C18 reversed-phase column and isotopic internal standards (e.g., deuterated analogs) to mitigate matrix effects. Quantify using selective reaction monitoring (SRM) transitions specific to the 13C6-labeled compound, ensuring sensitivity down to pg/mL levels .
Advanced Research Questions
Q. How do cytochrome P450 (CYP) enzymes influence the metabolic activation of this compound?
CYP2A13 and CYP2A6 are primary enzymes responsible for NNK metabolism, producing 4-Hydroxy-1-(3-pyridyl)-1-butanone as a reactive intermediate. To elucidate enzyme contributions:
Q. How can researchers resolve discrepancies in detecting this compound across tissues (e.g., absence in human pancreatic tissue)?
Tissue-specific detection limits may arise from:
- Differential CYP expression (e.g., low CYP2A13 in pancreas).
- Rapid adduct formation or enzymatic detoxification.
- Optimize extraction protocols (e.g., solid-phase extraction with hydrophilic-lipophilic balance cartridges) and validate findings using orthogonal methods like immunohistochemistry for adduct localization .
Q. What are best practices for quantifying DNA adducts formed by this compound?
- Isolate DNA via phenol-chloroform extraction.
- Hydrolyze adducts enzymatically (e.g., using phosphodiesterase I).
- Analyze via LC-ESI-MS/MS with a zwitterionic hydrophilic interaction column (HILIC) to separate polar adducts (e.g., pyridyloxobutyl-DNA).
- Normalize using stable isotope-labeled internal standards and validate with synthetic adduct standards .
Q. Which in vivo models are most suitable for studying the carcinogenic effects of this compound?
F344 rats are widely used due to their susceptibility to NNK-induced tumors. Key considerations:
Q. How does isotopic labeling (13C6) enhance mechanistic studies of metabolic pathways?
The 13C6 label enables:
- Distinguishing endogenous metabolites from exogenous compounds in MS.
- Precise quantification via isotope dilution.
- Tracing metabolic flux in multi-step pathways (e.g., α-hydroxylation vs. carbonyl reduction). For synthesis, use 13C6-pyridine as a precursor and verify isotopic purity (>99%) by high-resolution MS .
Methodological Notes
- Data Contradiction Analysis : When replication studies fail to detect the compound in specific tissues (e.g., pancreas), cross-validate using tissue microsomes and in situ hybridization for CYP expression .
- Experimental Design : For dose-response studies, include negative controls (vehicle-only) and positive controls (NNK-treated samples) to benchmark adduct levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
